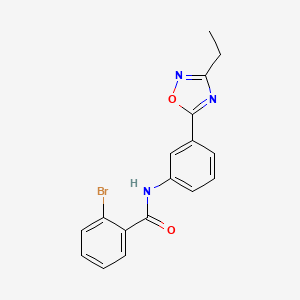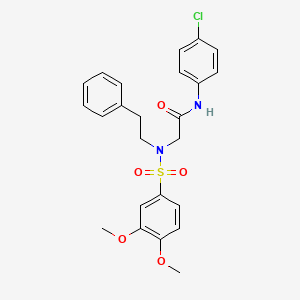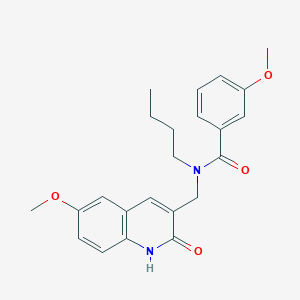
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes.
作用机制
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide works by inhibiting the activity of RAD51, a protein that plays a critical role in homologous recombination, a DNA repair process that is essential for maintaining genome stability. By inhibiting RAD51 activity, this compound disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and impair DNA repair processes. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for RAD51, which makes it a valuable tool for studying the role of RAD51 in various cellular processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to study its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another potential direction is to study its effects on other DNA repair proteins and pathways. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in scientific research.
合成方法
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process that involves the coupling of various chemical reagents. The synthesis begins with the preparation of 3-methoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-butylamine to produce the amide intermediate. The final step involves the coupling of the amide intermediate with 2-hydroxy-6-methoxyquinoline to produce this compound.
科学研究应用
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes. This compound has been studied as an inhibitor of the DNA repair protein RAD51, which plays a critical role in maintaining genome stability. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-butyl-3-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-11-25(23(27)16-7-6-8-19(13-16)28-2)15-18-12-17-14-20(29-3)9-10-21(17)24-22(18)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLFXPMLTHOBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




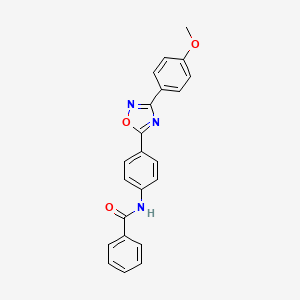
![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)
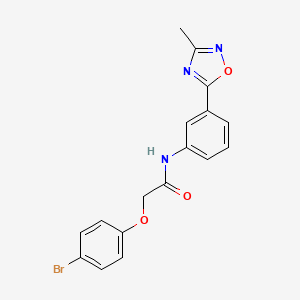
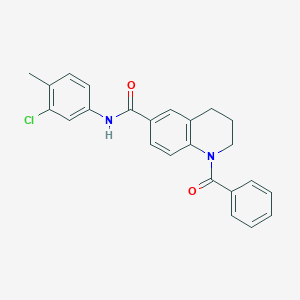
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)
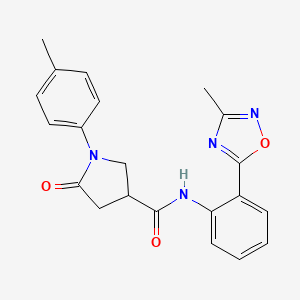
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
